N-(5-Methylfurfuryl)-N-methylacetamide

Description

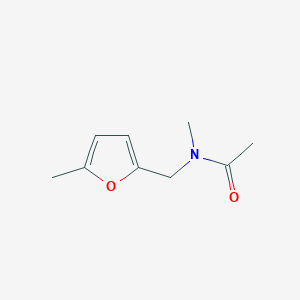

N-(5-Methylfurfuryl)-N-methylacetamide is a tertiary acetamide derivative featuring a furfuryl group substituted with a methyl moiety at the 5-position of the furan ring.

The furan ring in such compounds contributes to electron-rich aromatic systems, influencing reactivity and interaction with biological targets. For instance, ranitidine derivatives demonstrate the significance of furan-containing acetamides in medicinal chemistry, particularly as histamine H2-receptor antagonists .

Properties

IUPAC Name |

N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-7-4-5-9(12-7)6-10(3)8(2)11/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAFDPMOZVUQTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CN(C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methylfurfuryl)-N-methylacetamide typically involves the reductive amination of 5-methylfurfural with N-methylacetamide. One common method employs a ruthenium-based catalyst, such as Ru-MACHO-BH, in the presence of isopropanol as a hydrogen donor. The reaction is carried out under mild conditions, typically at room temperature, and yields moderate to excellent results .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of heterogeneous catalysts, such as silica-supported cobalt-based nanoparticles, has been explored for the reductive amination of furfurals under mild conditions .

Chemical Reactions Analysis

Types of Reactions

N-(5-Methylfurfuryl)-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furfural derivatives.

Reduction: The compound can be reduced to form furfuryl alcohol derivatives.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 5-Methylfurfural derivatives.

Reduction: 5-Methylfurfuryl alcohol derivatives.

Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-(5-Methylfurfuryl)-N-methylacetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with furfurylamine moieties.

Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Methylfurfuryl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The furan ring and acetamide group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

The structural and functional differences between N-(5-Methylfurfuryl)-N-methylacetamide and related acetamides are critical in determining their physicochemical properties and applications. Below is a comparative analysis based on the evidence:

Structural Analogues and Substituent Effects

Key Observations :

- Electron-withdrawing vs. Electron-donating Groups : Bromostyryl derivatives (e.g., 5a) exhibit altered reactivity in electrophilic substitutions due to the bromine atom, whereas methylfurfuryl groups enhance electron density on the furan ring, favoring interactions with biological targets .

- Heterocyclic Influence: Thiophene-based acetamides (e.g., cyanothiophene derivatives) demonstrate distinct electronic properties compared to furan analogues, impacting applications in conductive materials .

Key Observations :

- Methylfurfuryl derivatives likely require Mannich reactions or acetylative coupling, similar to ranitidine-related syntheses, with yields comparable to styryl or thiophene analogues (40–60%) .

- Bulky substituents (e.g., bis-acetamides in corrosion inhibitors) necessitate multi-step syntheses, reducing overall yields compared to simpler alkylation protocols .

Spectroscopic and Physicochemical Properties

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.